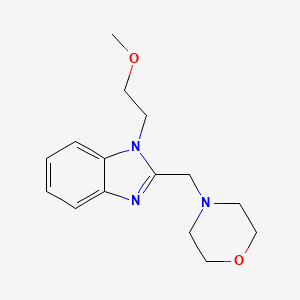
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole
描述
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as E3810, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit potent inhibitory effects on several enzymes and proteins.
作用机制
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole exerts its inhibitory effects on HDACs, PARPs, and PDEs by binding to their active sites and preventing their enzymatic activity. By inhibiting these enzymes and proteins, 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole can modulate various cellular processes, including DNA repair, gene expression, and cell signaling. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis, making 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole a promising candidate for the treatment of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole. In vitro studies have shown that 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and migration of endothelial cells, and reduce the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole can inhibit tumor growth and metastasis, reduce inflammation in animal models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole is its potent inhibitory effects on several enzymes and proteins involved in various cellular processes. This makes 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole a promising candidate for the treatment of several diseases. However, one of the main limitations of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been found to exhibit off-target effects, which can limit its therapeutic potential.
未来方向
Several future directions for research on 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole have been proposed. One direction is to investigate the potential of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole as a combination therapy with other anticancer agents. Another direction is to investigate the potential of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole as a therapy for neurodegenerative disorders, such as Alzheimer's disease. Additionally, future research could focus on developing new formulations of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole that improve its solubility and bioavailability. Finally, further studies could investigate the off-target effects of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole and develop strategies to minimize these effects.
Conclusion
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole, is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole exhibits potent inhibitory effects on several enzymes and proteins involved in various cellular processes, making it a promising candidate for the treatment of several diseases. Future research could focus on investigating the potential of 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole as a combination therapy, as well as developing new formulations that improve its solubility and bioavailability.
科学研究应用
1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and phosphodiesterases (PDEs). These enzymes and proteins are involved in various cellular processes, including DNA repair, gene expression, and cell signaling, making 1-(2-methoxyethyl)-2-(4-morpholinylmethyl)-1H-benzimidazole a promising candidate for the treatment of several diseases.
属性
IUPAC Name |
4-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-19-9-8-18-14-5-3-2-4-13(14)16-15(18)12-17-6-10-20-11-7-17/h2-5H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEHOZAQVJKVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4850617.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4850620.png)
![2-{1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4850621.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4850623.png)
![6-ethyl-N-(3-methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4850630.png)
![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)
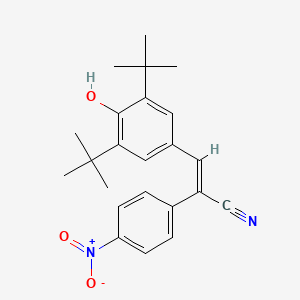
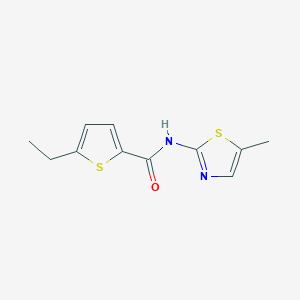
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)
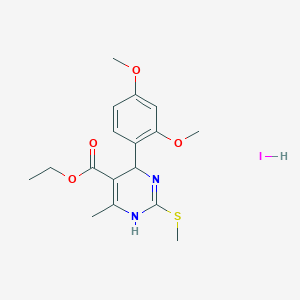
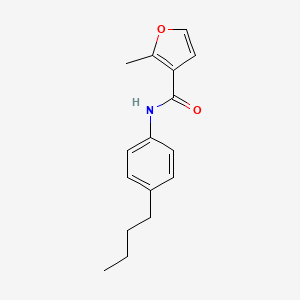
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4850696.png)
![4-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4850707.png)